molecular formula C25H27N3O5 B2729155 (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide CAS No. 1251711-30-4

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide

Cat. No. B2729155
CAS RN: 1251711-30-4
M. Wt: 449.507
InChI Key: COMJLDAJMMTBTK-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide, also known as QTNB, is a novel compound with potential applications in scientific research.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Activity of Derivatives : A study by El Rayes et al. (2019) discusses the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds, highlighting their antiproliferative activity against human cancer cell lines HCT-116 and MCF-7. This study suggests the potential of quinoxaline derivatives, similar to (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide, in cancer treatment (El Rayes et al., 2019).

  • Anti-Breast Cancer Activity : Research by Ghorab and Alsaid (2015) evaluated novel quinoline derivatives for their cytotoxic activity against the breast cancer cell line MCF7. Certain derivatives showed higher activity compared to the reference drug doxorubicin, indicating the potential of these compounds in breast cancer treatment (Ghorab & Alsaid, 2015).

Fluorescence and Sensing Applications

  • Zinc Ion Detection : Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline for zinc ion detection. These dyes demonstrated high fluorescence enhancements upon zinc coordination, suggesting their use as effective zinc sensors (Nolan et al., 2005).

  • Selective Chemosensor for Zn(2+) : A study by Li et al. (2014) synthesized a quinoline-based sensor that shows selective and sensitive fluorescence enhancement to Zn(2+) over other cations. This sensor could be instrumental in distinguishing Zn(2+) from Cd(2+) (Li et al., 2014).

Prostate Cancer Research

  • Effect on Prostate Cancer : Rodrigues et al. (2012) studied new quinolinyl acrylate derivatives against human prostate cancer cells in vitro and in vivo. These compounds showed inhibitory effects on various cancer cell functions and decreased tumor growth in animal models, suggesting their potential therapeutic use (Rodrigues et al., 2012).

Molecular Structure and Synthesis

  • Synthesis and Mechanism of Derivatives : Parella and Babu (2015) reported on the Pd(OAc)2-catalyzed, AgOAc-promoted Z selective directed β-arylation of acrylamide systems. This research contributes to the understanding of the chemical synthesis and mechanisms involving quinolinyl acrylamides (Parella & Babu, 2015).

Further Research Applications

  • Investigations in Stroke Treatment : Marco-Contelles (2020) reviewed recent advances in quinolylnitrones for stroke treatment, highlighting their potential as therapeutic agents due to their multifaceted properties such as thrombolytic activity and free radical scavenging (Marco-Contelles, 2020).

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery : Solomon and Lee (2011) emphasized the importance of quinoline as a key structure in cancer drug development, including its synthetic versatility and effectiveness against various cancer drug targets (Solomon & Lee, 2011).

properties

IUPAC Name

N-quinolin-8-yl-4-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-31-20-15-17(16-21(32-2)25(20)33-3)11-12-22(29)26-13-6-10-23(30)28-19-9-4-7-18-8-5-14-27-24(18)19/h4-5,7-9,11-12,14-16H,6,10,13H2,1-3H3,(H,26,29)(H,28,30)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMJLDAJMMTBTK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide

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